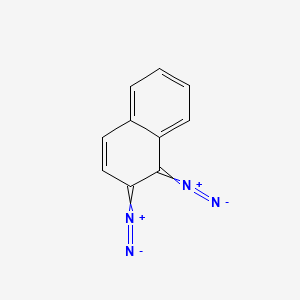
1,2-Bis(diazo)-1,2-dihydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(diazo)-1,2-dihydronaphthalene is an organic compound that belongs to the class of diazo compounds. These compounds are characterized by the presence of two linked nitrogen atoms at the terminal position. The diazo group is represented by the general structural formula R₂C=N₂. This compound is particularly interesting due to its unique structure and reactivity, making it a subject of extensive research in organic chemistry.
Méthodes De Préparation
The synthesis of 1,2-Bis(diazo)-1,2-dihydronaphthalene typically involves the reaction of a carbonyl group with hydrazine to form a hydrazone, followed by oxidation to yield the diazo compound . One common method involves the use of difluoroiodobenzene as the oxidizing agent. Industrial production methods are less common due to the compound’s instability and potential explosiveness, which makes large-scale synthesis challenging .
Analyse Des Réactions Chimiques
1,2-Bis(diazo)-1,2-dihydronaphthalene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: Reduction reactions typically yield hydrazones or amines.
Substitution: The diazo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common reagents used in these reactions include oxidizing agents like difluoroiodobenzene and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,2-Bis(diazo)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-Bis(diazo)-1,2-dihydronaphthalene involves the formation of reactive intermediates, such as carbenes, which can undergo various chemical transformations. These intermediates can interact with molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The pathways involved are highly dependent on the specific reaction conditions and the presence of other reagents .
Comparaison Avec Des Composés Similaires
1,2-Bis(diazo)-1,2-dihydronaphthalene can be compared with other diazo compounds, such as diazomethane and ethyl diazoacetate. While all these compounds contain the diazo group, this compound is unique due to its naphthalene backbone, which imparts different reactivity and stability characteristics. Similar compounds include:
Diazomethane (CH₂N₂): Known for its high reactivity and use in organic synthesis.
Ethyl diazoacetate (N₂CHCOOEt): Commonly used in cyclopropanation reactions and as a carbene source.
Propriétés
Numéro CAS |
114574-80-0 |
|---|---|
Formule moléculaire |
C10H6N4 |
Poids moléculaire |
182.18 g/mol |
Nom IUPAC |
1,2-didiazonaphthalene |
InChI |
InChI=1S/C10H6N4/c11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-12/h1-6H |
Clé InChI |
MCRHTDJFLUKMMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=[N+]=[N-])C2=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



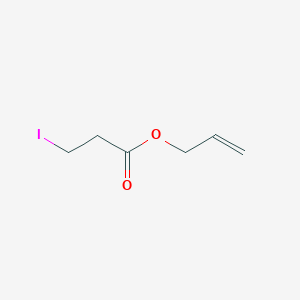
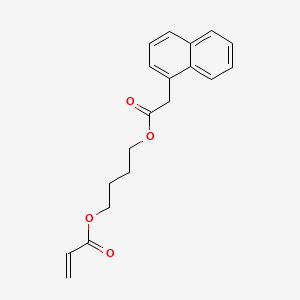
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
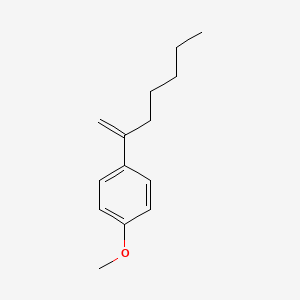
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)

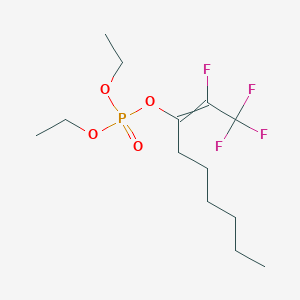
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)methyl]benzaldehyde](/img/structure/B14314222.png)
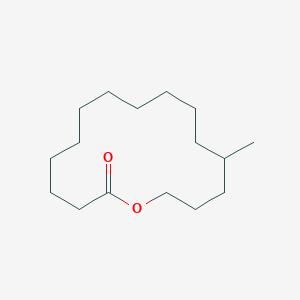
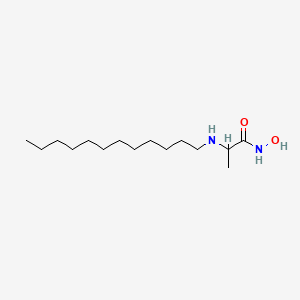

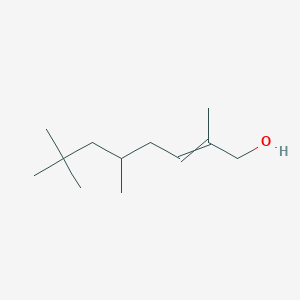
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
